molecular formula C28H46O2 B1252494 Dehydro-Gamma-Tocopherol

Dehydro-Gamma-Tocopherol

Cat. No.: B1252494
M. Wt: 414.7 g/mol
InChI Key: BIXWVSLNTIFDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydro-gamma-tocopherol (DγT) is a derivative of gamma-tocopherol (γT), a major form of vitamin E in diets, particularly in the United States. While γT is recognized for its anti-inflammatory and antioxidant properties , DγT is a dehydrogenated metabolite formed via oxidative processes. Limited direct studies on DγT exist, but its parent compound, γT, has been extensively researched for its unique roles in neutralizing reactive nitrogen species (RNS) and modulating inflammatory pathways .

Properties

Molecular Formula

C28H46O2

Molecular Weight

414.7 g/mol

IUPAC Name

2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)chromen-6-ol

InChI

InChI=1S/C28H46O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h16,18-22,29H,8-15,17H2,1-7H3

InChI Key

BIXWVSLNTIFDQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Property Gamma-Tocopherol (γT) Alpha-Tocopherol (αT) Dehydro-Gamma-Tocopherol (DγT)
Methylation Pattern 7,8-dimethyl chromanol 5,7,8-trimethyl chromanol Dehydrogenated chromanol
Antioxidant Targets RNS, lipid peroxyl radicals Lipid peroxyl radicals Likely RNS, unstable intermediates
Metabolites γ-CEHC (natriuretic metabolite) α-CEHC (less bioactive) Not well-characterized
Plasma Half-Life Shorter due to rapid metabolism Longer due to TTP-mediated retention Likely shorter than γT

Key Findings :

  • γT is more effective than αT in scavenging RNS like peroxynitrite, which contributes to its anti-inflammatory effects .
  • DγT’s dehydrogenated structure may reduce its stability but enhance its reactivity with specific oxidants .

Bioavailability and Metabolism

  • γT vs. αT : αT is preferentially retained in plasma via the α-tocopherol transfer protein (TTP), whereas γT is rapidly metabolized to γ-CEHC, a natriuretic agent . High-dose αT supplementation reduces plasma γT levels by 50–70%, indicating competitive absorption .
  • DγT: Limited data exist, but its formation likely occurs during γT oxidation.
Anti-Inflammatory Effects
  • γT inhibits cyclooxygenase (COX)-mediated prostaglandin E2 (PGE2) and 5-lipoxygenase (5-LOX)-derived leukotriene B4 (LTB4), reducing inflammation in rodent models .
  • αT lacks these effects and may even interfere with γT’s anti-inflammatory activity when co-administered .
Cancer Prevention
  • High γT levels correlate with a 5-fold reduction in prostate cancer risk, especially when combined with αT and selenium .
  • αT alone shows inconsistent cancer-protective effects, possibly due to its interference with γT metabolism .
Cardiovascular and Metabolic Roles
  • γT lowers 8-isoprostane (a lipid peroxidation marker) and TNF-α in inflammation models .

Clinical and Dietary Implications

  • γT-Rich Diets : Associated with reduced risks of inflammation-driven diseases (e.g., prostate cancer, atherosclerosis) .
  • αT Supplements : May deplete γT levels, undermining its benefits. Combined αT + γT supplementation is recommended for balanced effects .
  • DγT : Requires further study to determine its role as a biomarker or therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydro-Gamma-Tocopherol
Reactant of Route 2
Dehydro-Gamma-Tocopherol

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